

Application Note: HPLC Method Development for the Analysis of Brucine Sulfate Heptahydrate

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Compound of Interest

Compound Name: *Brucine sulfate heptahydrate*

Cat. No.: *B3433817*

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Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Brucine Sulfate Heptahydrate**. The developed isocratic reverse-phase HPLC method is suitable for routine quality control and purity assessment of brucine sulfate in pharmaceutical preparations and research settings. The method demonstrates good linearity, precision, and accuracy.

Introduction

Brucine, a dimethoxy derivative of strychnine, is a toxic alkaloid historically used in traditional medicine and as a chemical denaturant.^{[1][2]} Its salt form, **Brucine Sulfate Heptahydrate**, is often used for nitrate analysis and as a chiral resolving agent.^{[3][4]} Accurate and reliable analytical methods are crucial for the quantification of brucine sulfate in various applications to ensure safety and efficacy. This note describes a simple, isocratic reverse-phase HPLC method for the determination of **Brucine Sulfate Heptahydrate**.

Experimental

An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector, was used for this analysis.^[1] The chromatographic separation was achieved on a C18 stationary phase. The detailed instrumental and chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Instrument	Agilent 1100 Series HPLC or equivalent
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Methanol: 0.01 M KH ₂ PO ₄ Buffer (pH 2.5, adjusted with H ₃ PO ₄) (27:73, v/v)[5]
Flow Rate	1.0 mL/min[1][5]
Injection Volume	20 μ L
Column Temperature	Ambient (25 °C)[6]
Detection Wavelength	264 nm[5]
Run Time	15 minutes[1]

- **Brucine Sulfate Heptahydrate** reference standard (Purity \geq 98%)[7][8]
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
- Phosphoric acid (H₃PO₄) (Analytical grade)
- Deionized water (18.2 M Ω ·cm)

Protocols

- 0.01 M KH₂PO₄ Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water.
- Adjust the pH of the buffer to 2.5 using 10% phosphoric acid.[5]
- Filter the buffer solution through a 0.45 μ m membrane filter.
- Mobile Phase Preparation: Mix the filtered buffer and methanol in a ratio of 73:27 (v/v).[5]
- Degas the mobile phase by sonication for 15 minutes before use.

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Brucine Sulfate Heptahydrate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
- Accurately weigh a quantity of the sample containing approximately 10 mg of **Brucine Sulfate Heptahydrate** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample completely.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Results and Discussion

The developed HPLC method provides a well-resolved peak for brucine with a typical retention time of approximately 8-10 minutes. The method was validated for linearity, precision, and accuracy.

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in Table 2.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5500
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

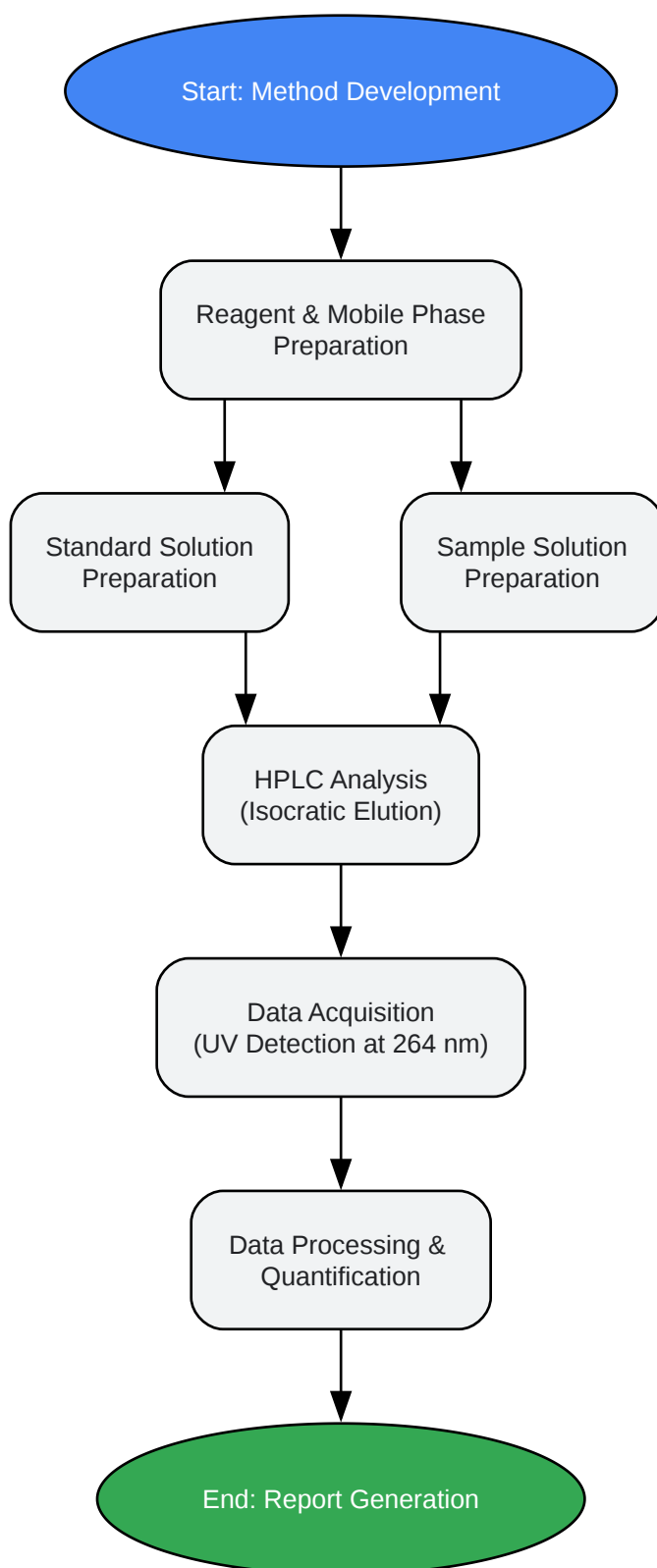
The linearity of the method was determined by analyzing the working standard solutions at five different concentration levels. The calibration curve showed excellent linearity over the concentration range.

Table 3: Linearity Data

Concentration Range (µg/mL)	Correlation Coefficient (r^2)
1 - 20	0.9995

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC method development and analysis workflow for **Brucine Sulfate Heptahydrate**.



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Caption: Workflow for HPLC analysis of **Brucine Sulfate Heptahydrate**.

Conclusion

The developed isocratic reverse-phase HPLC method is simple, rapid, accurate, and precise for the quantitative determination of **Brucine Sulfate Heptahydrate**. The method is suitable for routine quality control analysis.

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